3-Bromo-5-fluorophenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

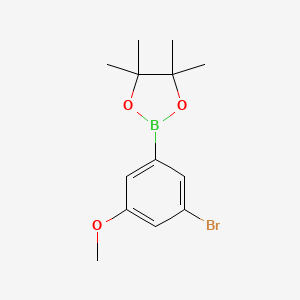

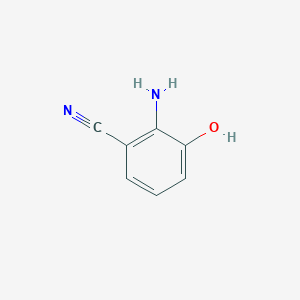

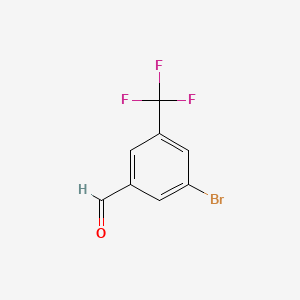

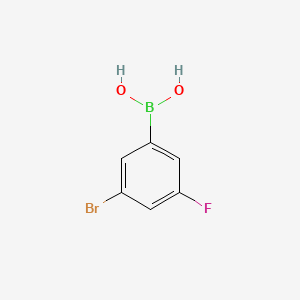

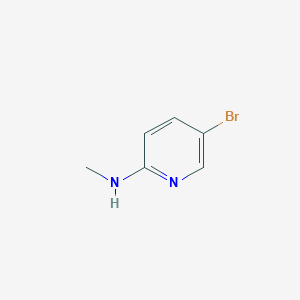

3-Bromo-5-fluorophenylboronic acid is a chemical compound with the empirical formula C6H5BBrFO2 . It has a molecular weight of 218.82 g/mol . This compound is used as a reactant for the preparation of functionalized dihalophenylboronic acid via lithiation of dihalophenyl dioxazaborocines and reaction with electrophiles .

Synthesis Analysis

The synthesis of 3-Bromo-5-fluorophenylboronic acid involves the lithiation of dihalophenyl dioxazaborocines and reaction with electrophiles . Unfortunately, detailed information about the synthesis process is not available from the search results.Molecular Structure Analysis

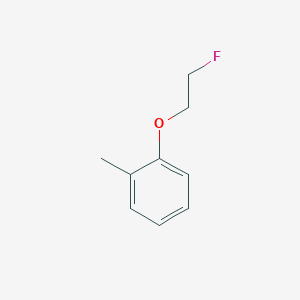

The molecular structure of 3-Bromo-5-fluorophenylboronic acid is represented by the SMILES string OB(O)c1cc(F)cc(Br)c1 . The InChI key for this compound is UVKKALLRVWTDOY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

3-Bromo-5-fluorophenylboronic acid is a solid compound . It has a density of 1.8±0.1 g/cm3 . The boiling point of this compound is 329.0±52.0 °C at 760 mmHg . It has a molar refractivity of 41.1±0.4 cm3 . The polar surface area of this compound is 40 Å2 .科学的研究の応用

Organic Synthesis

3-Bromo-5-fluorophenylboronic acid: is a versatile reagent in organic synthesis. It’s particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forms carbon-carbon bonds essential for constructing complex organic molecules. The presence of bromine and fluorine atoms allows for further functionalization, making it a valuable building block for synthesizing pharmaceuticals and agrochemicals .

Drug Discovery

In drug discovery, this compound serves as a precursor for creating biologically active molecules. Its ability to introduce a phenyl ring with halogen substituents into a molecular structure is crucial for the development of new therapeutic agents. Researchers have used it to synthesize novel pyrazole derivatives with potential anti-inflammatory activity.

Fluorescent Probes

The compound’s unique structure makes it suitable for creating fluorescent probes. These probes are used in bioimaging to selectively label and visualize biological molecules or cells. The fluorine atom plays a key role in the fluorescence properties of these probes.

特性

IUPAC Name |

(3-bromo-5-fluorophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BBrFO2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,10-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVKKALLRVWTDOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BBrFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584490 |

Source

|

| Record name | (3-Bromo-5-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromo-5-fluorophenyl)boronic acid | |

CAS RN |

849062-37-9 |

Source

|

| Record name | (3-Bromo-5-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Azaspiro[3.5]nonane](/img/structure/B1284174.png)

![O-[3-(Furan-2-YL)propyl]hydroxylamine](/img/structure/B1284191.png)